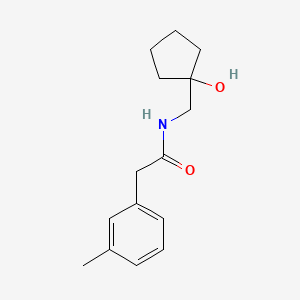

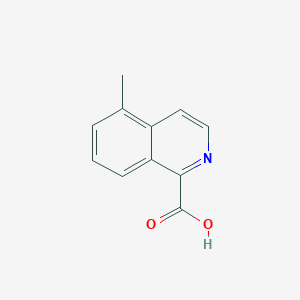

![molecular formula C15H12ClN3OS B2506778 (E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide CAS No. 1321751-82-9](/img/structure/B2506778.png)

(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide" is a chemical entity that belongs to a class of organic compounds known for their potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds, which can help infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different aldehydes with amines or similar reactants. For instance, the synthesis of novel formamidine derivatives as mentioned in the second paper involves the reaction of 2-chloropyrimidin-4-amine with various aldehydes . Although the exact synthesis method for "this compound" is not provided, it is likely that a similar approach could be used, involving a chloropyridinyl amine and an appropriate aldehyde or ketone to introduce the phenylpropenamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as FT-IR, FT-Raman, and NMR spectroscopy. The vibrational spectroscopic study of a similar compound in the first paper provides insights into the experimental and theoretical analysis of the molecule's structure . The molecular docking simulations against Mycobacterium tuberculosis targets suggest that the compound might exhibit inhibitory activity, which is indicative of the potential biological relevance of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the calculated HOMO and LUMO energies, which indicate the chemical activity of the molecule . The stability of the molecule, which is crucial for its reactivity, can be analyzed through hyper-conjugative interactions and charge delocalization, as demonstrated by NBO analysis in the first paper . These analyses are essential for understanding how the compound might engage in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the spectral studies and the nonlinear optical behavior investigation. The first hyperpolarizability of a similar compound has been determined, suggesting potential applications in nonlinear optics . The geometrical parameters of the molecule, which are important for its physical properties, have been calculated and found to be in agreement with similar derivatives . The antimicrobial activity of related compounds, as shown in the second paper, indicates that the physical and chemical properties of these compounds are conducive to biological interactions .

Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized through various techniques such as FTIR, NMR, and X-ray crystallography. For instance, Yeşilkaynak et al. (2016) synthesized a similar thiourea derivative and characterized it using these methods, demonstrating its structural properties and potential for further applications (Yeşilkaynak, 2016).

Antioxidant Activities

- Some studies have focused on the antioxidant properties of this compound and its metal complexes. For example, Yeşilkaynak et al. (2017) investigated its Co(II), Ni(II), and Cu(II) complexes for antioxidant activities using DPPH and ABTS assays (Yeşilkaynak, 2017).

Antitubercular and Antibacterial Activities

- Bodige et al. (2020) explored the antitubercular and antibacterial activities of a series of derivatives, including 6-chloropyridine-3-yl derivatives, demonstrating their potential as potent agents against certain bacterial strains (Bodige, 2020).

properties

IUPAC Name |

(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c16-14-12(7-4-10-17-14)18-15(21)19-13(20)9-8-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQKJWCZGNOEMM-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

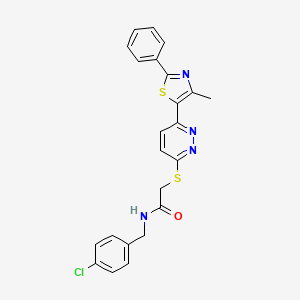

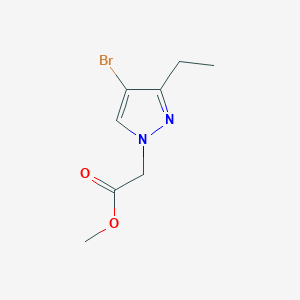

![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

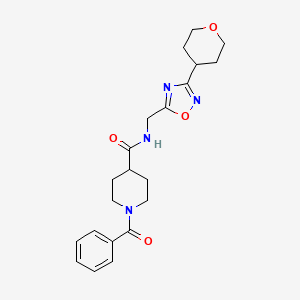

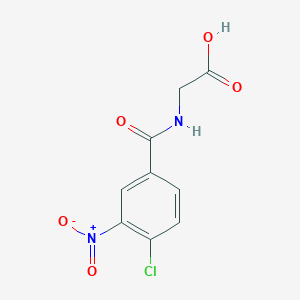

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)

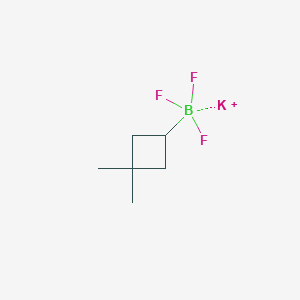

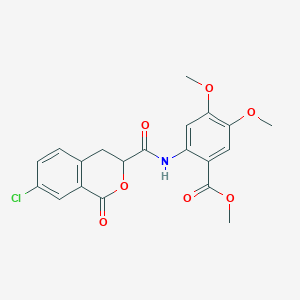

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)